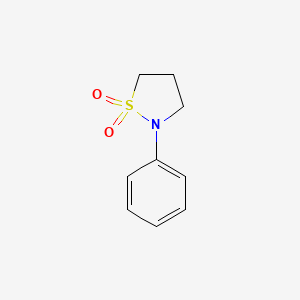

2-Phenyl-1,2-thiazolidine 1,1-dioxide

Vue d'ensemble

Description

2-Phenyl-1,2-thiazolidine 1,1-dioxide is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to optimize the synthesis .

Analyse Des Réactions Chimiques

Thermal Decomposition

Pyrolysis studies reveal distinct degradation pathways for thiazolidine 1,1-dioxide derivatives:

-

Primary Pathway : At 650°C, flash vacuum pyrolysis (FVP) induces loss of SO₂, yielding alkenes and benzyl isocyanate as major products .

-

Secondary Pathway : Net elimination of CO₂ and H₂O generates 2-phenyl-4,5-dihydrothiazoles (e.g., 21 ), which further aromatize to 22 and 23 .

Proposed Mechanism :

-

Initial ring expansion to a cyclic carbamic–sulfinic anhydride intermediate (2,1,4-oxathiazin-3-one 1-oxide).

-

Subsequent fragmentation leads to CO₂/H₂O loss or SO₂ elimination.

| Pyrolysis Product | Conditions | Yield (%) | Source |

|---|---|---|---|

| Alkene + Benzyl isocyanate | FVP at 650°C | Major | |

| 2-Phenyl-4,5-dihydrothiazole | FVP at 650°C | Minor |

Nucleophilic Substitution

The sulfone group and adjacent carbons are susceptible to nucleophilic attack:

-

Amination : Reaction with amines (e.g., aniline derivatives) in DMF/K₂CO₃ forms sulfonamide derivatives (e.g., 17a–c ) .

-

Alkylation : Treatment with 1-bromo-3-chloropropane under basic conditions yields six-membered cyclic sulfamoyl acetamide esters (e.g., 18a–c ) .

Example Reaction :

Ring Expansion Reactions

Catalytic intramolecular aziridination facilitates ring expansion:

-

Rhodium-Catalyzed Aziridination : Using Rh₂(OAc)₄ and PhI(OAc)₂, the compound forms 3-vinyl-1,2-thiazinane-1,1-dioxide (15 ) with 90% yield .

Conditions :

-

Catalyst: Rh₂(OAc)₄ (5 mol%)

-

Oxidant: PhI(OAc)₂

-

Solvent: CH₂Cl₂, 25°C

Oxidation and Reduction

While the sulfone group is typically stable, functional group transformations include:

-

Reduction : LiAlH₄ reduces the sulfone to a thioether, though this is less common due to the stability of the sulfone moiety.

-

Side-Chain Oxidation : Substituents like benzyl groups may oxidize to carboxylic acids under strong oxidative conditions (e.g., KMnO₄).

Palladium-Catalyzed Cross-Coupling

Microwave-assisted Suzuki–Miyaura reactions introduce aryl groups:

-

Biaryl Synthesis : Using Pd(dppf)Cl₂ and boronic acids, biaryl thiazinanones (e.g., 126 ) form in 75–85% yield .

Conditions :

-

Catalyst: Pd(dppf)Cl₂ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Acetone/toluene/H₂O (4:4:1)

-

Temperature: 100°C (microwave)

Hydrolysis and Ring-Opening

Under basic aqueous conditions:

-

Thione Formation : Hydrolysis with NaOH converts the compound to thiazolidine-2-thiones (e.g., 12 ) .

Conditions :

-

Reagent: 2M NaOH

-

Temperature: Reflux

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Activity

Thiazolidinediones are well-known for their role as insulin sensitizers, particularly in the treatment of type 2 diabetes. 2-Phenyl-1,2-thiazolidine 1,1-dioxide has been investigated for its ability to enhance insulin sensitivity and improve glycemic control. Research indicates that TZDs activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism and adipocyte differentiation .

Anti-inflammatory Properties

Studies have shown that compounds like this compound exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. This has implications for conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis of Novel Compounds

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including cycloaddition reactions and the synthesis of more complex heterocycles . For example, it can be used to synthesize substituted thiazolidines and thiazepines through nucleophilic substitution reactions.

Material Science

Polymer Chemistry

Research has explored the use of thiazolidine derivatives in the development of new polymeric materials. These compounds can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices . The unique structural features of TZDs allow for the design of materials with tailored properties for specific applications.

Coordination Chemistry

Metal Complexes

this compound can form stable complexes with various metal ions. These metal complexes have been studied for their potential applications in catalysis and as sensors due to their tunable electronic properties . The ability to coordinate with metals enhances the reactivity and functionality of this compound in coordination chemistry.

Case Study 1: Antidiabetic Effects

A study published in the Journal of Medicinal Chemistry examined the effects of TZD derivatives on insulin sensitivity in diabetic animal models. The results indicated that treatment with this compound significantly improved glucose tolerance and reduced insulin resistance compared to control groups .

Case Study 2: Synthesis of Thiazolidine Derivatives

In a synthetic chemistry study, researchers utilized this compound as a precursor to create a series of novel thiazolidine derivatives with enhanced biological activity. The derivatives were evaluated for their antibacterial properties against various pathogens, demonstrating promising results .

Data Table: Applications Summary

Mécanisme D'action

The mechanism of action of 2-Phenyl-1,2-thiazolidine 1,1-dioxide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Thiazole: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.

Thiazolidine: The parent compound of 2-Phenyl-1,2-thiazolidine 1,1-dioxide, lacking the phenyl group and dioxide functionality.

Thiadiazole: Another sulfur and nitrogen-containing heterocycle with distinct biological activities

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its importance in scientific research and industrial applications .

Activité Biologique

2-Phenyl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and recent research findings.

Overview of this compound

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing nitrogen and sulfur. Its structural features allow it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Target Interaction:

Thiazolidine derivatives interact with multiple biological targets, including enzymes and receptors. The presence of functional groups enables these compounds to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules.

Biochemical Pathways:

Research indicates that this compound can influence several biochemical pathways related to cell signaling and metabolic processes. Its ability to react with 1,2-aminothiols and aldehydes under physiological conditions suggests a versatile role in biological systems.

Pharmacological Applications

The compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that thiazolidine derivatives possess significant antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities .

- Anticancer Potential: Recent findings highlight the anticancer effects of thiazolidine derivatives. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects: The compound has demonstrated potential anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation .

Research Findings

Recent studies provide insights into the synthesis and biological evaluation of this compound:

Case Studies

Case Study 1: Anticancer Activity

In a recent study involving the synthesis of thiazolidine derivatives, researchers observed that certain modifications enhanced the cytotoxicity against breast cancer cells. The derivatives induced apoptosis via mitochondrial pathways, demonstrating their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics.

Propriétés

IUPAC Name |

2-phenyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJFQHYJOQVWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300949 | |

| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-24-6 | |

| Record name | NSC140134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.